13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one
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Description
13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one is a useful research compound. Its molecular formula is C29H29N3O6 and its molecular weight is 515.566. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Bioactivation Studies
Metabolism and Characterization of Metabolites
Research on related compounds, such as prazosin, which shares structural features with the compound , highlights in-depth metabolism studies. These studies involve examining how compounds are metabolized in liver microsomes and hepatocytes across different species, including rats, dogs, and humans. Key findings include the identification of major metabolic pathways such as demethylation, amide hydrolysis, and O-glucuronidation, alongside the characterization of metabolites using advanced techniques like liquid chromatography/tandem mass spectrometry (LC/MS) (Erve et al., 2007). This research underscores the importance of understanding the metabolic fate of compounds for their safe and effective use in medical and research contexts.
Drug Development and Synthesis
Synthesis of Analogues for Improved Bioavailability
Efforts to improve the bioavailability of compounds with similar structures, such as anti-tuberculosis agents, have led to the synthesis of new analogues. These efforts include modifying certain groups to increase absorption and serum half-life, thereby enhancing the compound's therapeutic potential (Tangallapally et al., 2006). Such research is crucial for developing more effective drugs with better pharmacokinetic profiles.
Radiotracer Development
Preparation for In Vivo Studies
Compounds incorporating elements like carbon-11 have been developed for in vivo studies of specific receptors using positron emission tomography (PET). This approach allows for the non-invasive exploration of receptor systems in living organisms, providing valuable information for drug development and neuroscientific research (Ehrin et al., 1988).
Therapeutic Applications
Potential Anticancer and Antimicrobial Activities
Research on derivatives of similar compounds demonstrates significant potential in the treatment of diseases. For example, arylamide hybrids of high-affinity σ2 receptor ligands have been explored for their role in tumor diagnosis and as candidates for developing PET tracers for tumor imaging (Abate et al., 2011). Additionally, novel piperazinylpyridine derivatives have been investigated for their dual activity as 5-HT1A agonists and 5-HT3 antagonists, showing promise for the treatment of irritable bowel syndrome (IBS) (Asagarasu et al., 2009).
Properties
IUPAC Name |
13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O6/c1-36-23-16-18-9-10-32-26(21(18)17-24(23)37-2)25(19-6-3-4-7-20(19)27(32)33)29(35)31-13-11-30(12-14-31)28(34)22-8-5-15-38-22/h3-8,15-17,25-26H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJXKBRUNYMYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3C(C4=CC=CC=C4C(=O)N3CCC2=C1)C(=O)N5CCN(CC5)C(=O)C6=CC=CO6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.